2,6-Dimethylmorpholine hydrochloride
Overview
Description
2,6-Dimethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylmorpholine hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + 2 \text{CH}_3\text{I} \rightarrow \text{2,6-Dimethylmorpholine} + 2 \text{HI} ]
The resulting 2,6-dimethylmorpholine is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{2,6-Dimethylmorpholine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .
Scientific Research Applications
2,6-Dimethylmorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethylmorpholine hydrochloride depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In pharmaceutical applications, it may interact with specific receptors or ion channels in the central nervous system, modulating their activity and producing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the methyl groups at the 2 and 6 positions.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
2,5-Dimethylmorpholine: A structural isomer with methyl groups at the 2 and 5 positions.
Uniqueness
2,6-Dimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
2,6-dimethylmorpholine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-7-4-6(2)8-5;/h5-7H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUYYPUMLXCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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